7-hydroxy-5-(4-methoxyphenyl)-2-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
5-(4-METHOXYPHENYL)-2-METHYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring fused to a pyridine ring, with a methoxyphenyl group at the 5-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-METHOXYPHENYL)-2-METHYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate then undergoes cyclization with guanidine to form the pyrido[2,3-d]pyrimidine core. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(4-METHOXYPHENYL)-2-METHYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
5-(4-METHOXYPHENYL)-2-METHYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a potential catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 5-(4-METHOXYPHENYL)-2-METHYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as DNA replication in cancer cells or cell wall synthesis in bacteria .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- Pyrano[2,3-d]pyrimidine derivatives
Uniqueness
5-(4-METHOXYPHENYL)-2-METHYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE is unique due to its specific structural features, such as the fused pyridine and pyrimidine rings and the presence of both methoxy and methyl groups. These structural elements contribute to its distinct biological activities and make it a valuable compound for further research and development .
Properties
Molecular Formula |
C15H15N3O3 |
---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-methyl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C15H15N3O3/c1-8-16-14-13(15(20)17-8)11(7-12(19)18-14)9-3-5-10(21-2)6-4-9/h3-6,11H,7H2,1-2H3,(H2,16,17,18,19,20) |
InChI Key |
UWRRXRFSBNFSOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(CC(=O)N2)C3=CC=C(C=C3)OC)C(=O)N1 |
Origin of Product |
United States |
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